An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. The integration of the pyrazole nucleus and a sulfonamide moiety in its structure provides a versatile scaffold for the development of novel therapeutic agents.[1] While this specific compound is primarily utilized as a research chemical and a synthetic intermediate, its derivatives have shown significant potential in various therapeutic areas, including oncology and infectious diseases. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of the biological activities of closely related analogues, offering insights into its potential applications.
Chemical Properties
1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a stable organic compound with the molecular formula C5H9N3O2S.[2] Its chemical structure features a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with two methyl groups and a sulfonamide group.
| Property | Value | Source |
| CAS Number | 88398-53-2 | [1][2] |
| Molecular Formula | C5H9N3O2S | [2] |
| Molecular Weight | 175.21 g/mol | [1][2] |
| IUPAC Name | 1,3-dimethyl-1H-pyrazole-4-sulfonamide | [2] |
| Canonical SMILES | CN1N=C(C=C1S(=O)(=O)N)C | |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents like DMSO and methanol |
Synthesis
The synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a two-step process that involves the sulfonation of the pyrazole ring followed by amination.[1] The following protocol is adapted from established methods for the synthesis of similar pyrazole-4-sulfonamide derivatives.[3][4]
Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
Step 1: Sulfonylation of 1,3-Dimethyl-1H-pyrazole
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In a fume hood, add 1,3-dimethyl-1H-pyrazole to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the flask in an ice bath to 0-5 °C.
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Slowly add chlorosulfonic acid dropwise to the stirred pyrazole. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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The solid precipitate, 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Amination of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
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Dissolve the dried 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in a suitable organic solvent such as acetone or tetrahydrofuran (THF).
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Cool the solution in an ice bath.
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Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with stirring.
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Continue the reaction at room temperature for 2-3 hours.
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Monitor the reaction by TLC.
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Upon completion, remove the solvent under reduced pressure.
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The resulting solid is triturated with water, collected by filtration, and washed with cold water.
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The crude 1,3-Dimethyl-1H-pyrazole-4-sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide.
Biological Activity and Potential Applications
While specific biological data for 1,3-Dimethyl-1H-pyrazole-4-sulfonamide is not extensively reported in the literature, the broader class of pyrazole-sulfonamide derivatives has attracted significant attention for a range of pharmacological activities.[5] This compound serves as a valuable scaffold for generating libraries of derivatives to be screened for various biological targets.[1]
Carbonic Anhydrase Inhibition
Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[6][7][8] Several pyrazole-sulfonamide derivatives have been synthesized and evaluated as potent inhibitors of various CA isoforms, including those associated with glaucoma, epilepsy, and cancer.[8][9]
General Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A common method for assessing CA inhibition is by a stopped-flow CO₂ hydrase assay.
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Enzyme Preparation: Recombinant human CA isoforms are used.
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Assay Buffer: A suitable buffer (e.g., TRIS-HCl) is prepared.
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Inhibitor Preparation: The test compound (1,3-Dimethyl-1H-pyrazole-4-sulfonamide or its derivatives) is dissolved in DMSO to create stock solutions, which are then diluted to various concentrations.
-
Assay Procedure:
-
The enzyme and inhibitor are pre-incubated in the assay buffer.
-
A CO₂-saturated solution is rapidly mixed with the enzyme/inhibitor solution using a stopped-flow instrument.
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The catalytic activity is monitored by the change in pH using a colorimetric indicator.
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-
Data Analysis: The initial rates of reaction are measured, and the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation.
Anticancer Activity
The pyrazole and sulfonamide moieties are present in numerous anticancer agents.[5] Derivatives of pyrazole-sulfonamides have been investigated for their antiproliferative activity against various cancer cell lines.[3][4][10]
General Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
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Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: After cell attachment, the cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways and Mechanism of Action
Specific signaling pathways directly modulated by 1,3-Dimethyl-1H-pyrazole-4-sulfonamide have not been elucidated. However, based on the activities of its derivatives, a likely mechanism of action is enzyme inhibition.
Enzyme inhibition by pyrazole-sulfonamide derivatives.
Conclusion and Future Directions
1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a valuable and versatile chemical intermediate. While its own biological profile is not yet fully characterized, the demonstrated efficacy of its derivatives as carbonic anhydrase inhibitors and anticancer agents highlights the potential of this chemical scaffold. Future research should focus on the synthesis and screening of a broader library of derivatives of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide to explore their therapeutic potential further. Elucidating the specific molecular targets and signaling pathways of active derivatives will be crucial for the rational design of more potent and selective drug candidates.
References
- 1. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]
- 2. 1,3-dimethyl-1H-pyrazole-4-sulfonamide | C5H9N3O2S | CID 13342783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors [flore.unifi.it]
- 8. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
